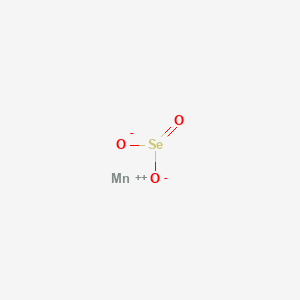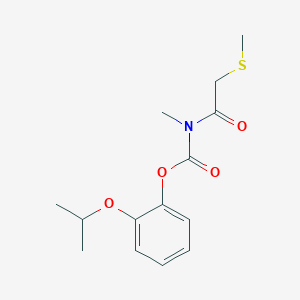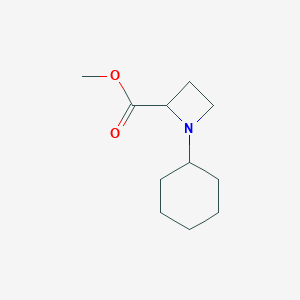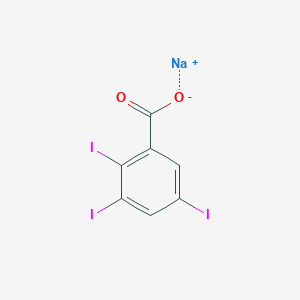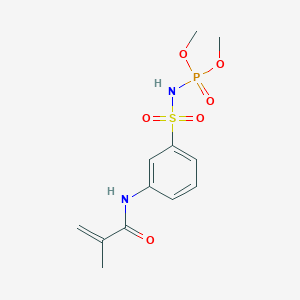
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of pharmaceutical research. This compound is also known as DMAPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of DMAPS is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DMAPS has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
生化学的および生理学的効果
DMAPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. DMAPS has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of DMAPS is its potential use as an anti-cancer and anti-inflammatory agent. It has shown promising results in animal models and has the potential to be developed into a therapeutic agent. However, one limitation of DMAPS is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research involving DMAPS. One area of research is the development of more efficient synthesis methods for DMAPS. Another area of research is the investigation of DMAPS as a potential therapeutic agent for cancer and inflammation in humans. Further studies are also needed to fully understand the mechanism of action of DMAPS and its biochemical and physiological effects.
合成法
The synthesis of DMAPS involves the reaction of 3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl chloride with dimethyl phosphoramidate. The reaction takes place in the presence of a base and a solvent. The resulting compound is purified using column chromatography to obtain the final product.
科学的研究の応用
DMAPS has been studied extensively for its potential use in the field of pharmaceutical research. It has been shown to have anti-cancer properties and has been tested in vitro on various cancer cell lines. DMAPS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
特性
CAS番号 |
15762-53-5 |
|---|---|
製品名 |
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate |
分子式 |
C12H17N2O6PS |
分子量 |
348.31 g/mol |
IUPAC名 |
N-[3-(dimethoxyphosphorylsulfamoyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H17N2O6PS/c1-9(2)12(15)13-10-6-5-7-11(8-10)22(17,18)14-21(16,19-3)20-4/h5-8H,1H2,2-4H3,(H,13,15)(H,14,16) |
InChIキー |
VGQJNYUIUBRKHQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
正規SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
その他のCAS番号 |
15762-53-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



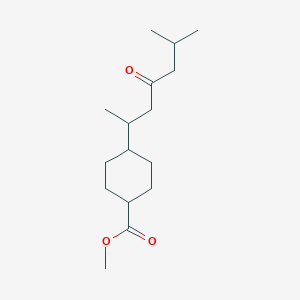
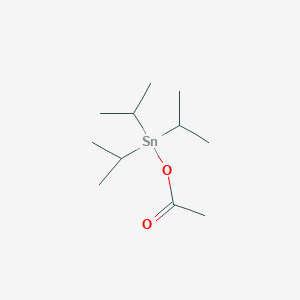
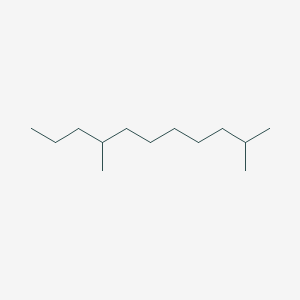
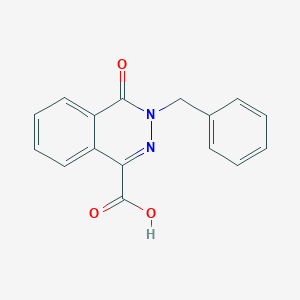
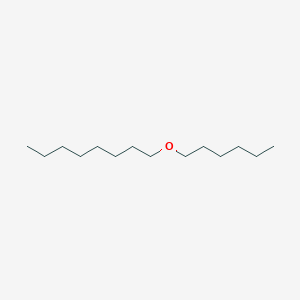
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
